REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].C(N(CC)CC)C.[CH3:16][Si:17](Cl)([CH3:19])[CH3:18]>C(OCC)C>[P:1]([O:8][Si:17]([CH3:19])([CH3:18])[CH3:16])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4]
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0.065 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was then warmed to 45° C. for 14 h
|
Duration
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14 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by distillation
|
Type
|
CUSTOM
|
Details
|
using a 55° C.
|
Type
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ADDITION
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Details
|
The resulting mixture was diluted with pentane (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylammonium salts
|
Type
|
CONCENTRATION
|
Details
|
concentrated at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
using a 55° C.
|
Type
|
DISTILLATION
|
Details
|
Distillation of the resulting oil
|
Name
|
|
Type
|
product
|
Smiles
|
P(OCC)(OCC)O[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |